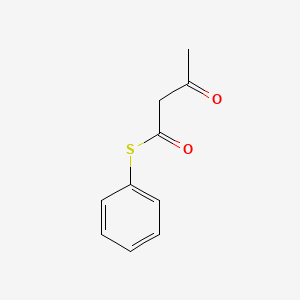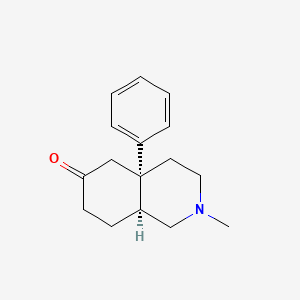
2,2-Diethoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:
Heptanal+2EthanolAcid Catalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified by distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxyheptane can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanal and ethanol.
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Heptanal and ethanol.
Oxidation: Heptanoic acid.
Substitution: Various substituted heptane derivatives.
Applications De Recherche Scientifique
2,2-Diethoxyheptane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is used as a solvent and as an intermediate in the production of other chemicals.
Biological Studies: It can be used in studies involving the metabolism and degradation of acetals.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2,2-Diethoxyheptane in chemical reactions typically involves the cleavage of the acetal bond under acidic or basic conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis reactions, the acetal bond is cleaved to form the corresponding aldehyde and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxyheptane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar acetal structure but with a shorter carbon chain.
Uniqueness
2,2-Diethoxyheptane is unique due to its specific combination of ethoxy groups and a heptane backbone, which imparts distinct physical and chemical properties compared to other acetals. Its longer carbon chain makes it more hydrophobic and affects its reactivity and solubility in different solvents.
Propriétés
Numéro CAS |
52162-27-3 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2,2-diethoxyheptane |
InChI |
InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |
Clé InChI |
OYHKISZVAWQZOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)

![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)







![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)

